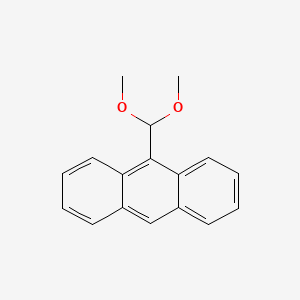
9-(Dimethoxymethyl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Dimethoxymethyl)anthracene is an organic compound with the molecular formula C17H16O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its interesting photophysical properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dimethoxymethyl)anthracene typically involves the reaction of 9-anthraldehyde with methanol in the presence of an acid catalyst. This reaction forms the dimethyl acetal of 9-anthraldehyde, which is this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity.
化学反应分析
Types of Reactions: 9-(Dimethoxymethyl)anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to 9-anthraldehyde.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9-anthraldehyde.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
科学研究应用
9-(Dimethoxymethyl)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other anthracene derivatives.
Biology: It serves as a fluorescent probe for studying biological systems.
Medicine: Research is ongoing to explore its potential in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用机制
The mechanism of action of 9-(Dimethoxymethyl)anthracene involves its interaction with light. Upon absorption of light, it undergoes electronic excitation, which can lead to various photophysical processes such as fluorescence and phosphorescence. These properties make it useful in applications like OLEDs and fluorescent probes .
相似化合物的比较
- 9,10-Dimethylanthracene
- 9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
Comparison: 9-(Dimethoxymethyl)anthracene is unique due to its dimethoxymethyl group, which imparts distinct photophysical properties compared to other anthracene derivatives. For instance, 9,10-Dimethylanthracene has a higher fluorescence quantum yield, while this compound is more suited for specific applications like OLEDs due to its unique electronic properties .
属性
CAS 编号 |
98178-26-8 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
9-(dimethoxymethyl)anthracene |
InChI |
InChI=1S/C17H16O2/c1-18-17(19-2)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11,17H,1-2H3 |
InChI 键 |
DQFQCFJROVPBTA-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


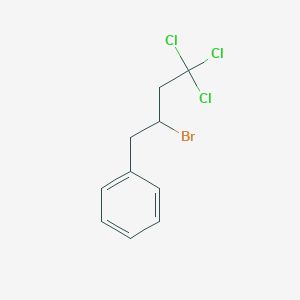
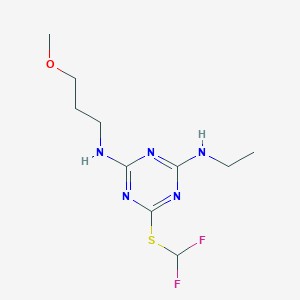


![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)
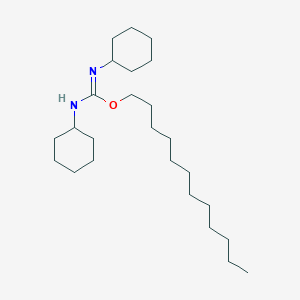
![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
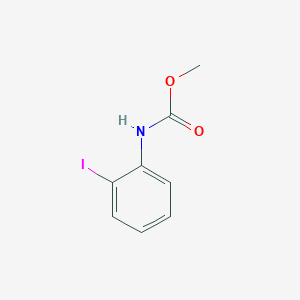
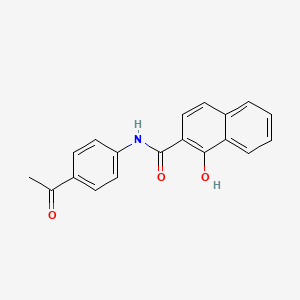
![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)
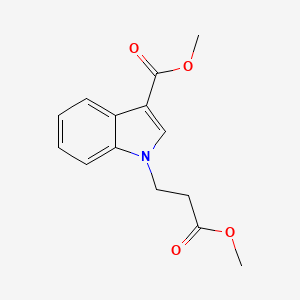
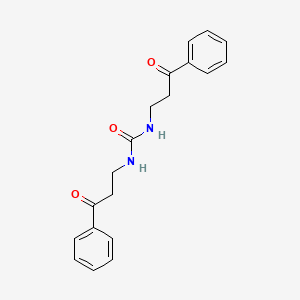
![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)
